2-Chloro-N-isobutyl-4-methylnicotinamide
Description
2-Chloro-N-isobutyl-4-methylnicotinamide is a nicotinamide derivative characterized by a pyridine core substituted with a chlorine atom at position 2, a methyl group at position 4, and an isobutylamide group at position 3. This compound is of interest in medicinal chemistry due to the pharmacophoric features of nicotinamide derivatives, which are often explored for enzyme inhibition, antimicrobial activity, or receptor modulation. Its molecular formula is C₁₁H₁₅ClN₂O, with a molecular weight of 226.71 g/mol (calculated). The isobutyl group enhances lipophilicity, while the methyl substituent may influence electronic properties and metabolic stability.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-8(3)4-5-13-10(9)12/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI Key |
VWOMAKNUNDPHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
2-Chloro-N-isobutyl-4-methylnicotinamide belongs to the pyridinecarboxamide family. Its structure comprises:
- Pyridine ring : Substituted at positions 2 (chloro), 4 (methyl), and 3 (isobutylamide).
- Functional groups : Chlorine (electrophilic substituent), methyl (electron-donating group), and amide (hydrogen-bonding motif).
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three strategic disconnections:
- Amide bond formation between nicotinic acid and isobutylamine.
- Chlorination at the 2-position of a preformed 4-methylnicotinic acid derivative.
- Pyridine ring construction via Hantzsch or related cyclization reactions.
Synthetic Routes and Methodologies
Route 1: Amide Coupling via Acid Chloride Intermediate
This two-step approach involves chlorination followed by amide formation.
Step 1: Synthesis of 2-Chloro-4-methylnicotinic Acid
Reagents :
- 4-Methylnicotinic acid, phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).
Procedure :
1. 4-Methylnicotinic acid (1.0 eq) is suspended in toluene.
2. POCl₃ (1.2 eq) and SOCl₂ (1.2 eq) are added dropwise at 0–5°C.
3. DMF (0.05 eq) is introduced, and the mixture is heated to 75–80°C for 4–6 hours.
4. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Mechanism : POCl₃ and SOCl₂ act as chlorinating agents, converting the carboxylic acid to an acid chloride while introducing the chloro group at the 2-position via electrophilic aromatic substitution.
Step 2: Amide Formation with Isobutylamine
Reagents :
- 2-Chloro-4-methylnicotinyl chloride, isobutylamine, triethylamine (TEA), tetrahydrofuran (THF).
Procedure :
1. The acid chloride (1.0 eq) is dissolved in THF under nitrogen.
2. Isobutylamine (1.5 eq) and TEA (2.0 eq) are added dropwise at 0°C.
3. The mixture is stirred at room temperature for 12 hours.
4. The product is isolated via filtration or extraction.
Yield Optimization :
- Excess amine (2.0 eq) improves conversion.
- Low temperatures minimize side reactions (e.g., oligomerization).
Route 2: Direct Chlorination of Preformed Amide
This one-pot method chlorinates a preassembled 4-methyl-N-isobutylnicotinamide.
Reagents :
- 4-Methyl-N-isobutylnicotinamide, N-chlorosuccinimide (NCS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
Procedure :
1. The amide (1.0 eq) is dissolved in CCl₄.
2. NCS (1.1 eq) and AIBN (0.1 eq) are added.
3. The reaction is refluxed for 8–12 hours.
4. The mixture is cooled, filtered, and purified via column chromatography.
Advantages :
- Avoids handling corrosive POCl₃/SOCl₂.
- Compatible with thermally sensitive substrates.
Limitations :
- Lower regioselectivity compared to electrophilic substitution.
Route 3: Hantzsch Dihydropyridine Cyclization
This route constructs the pyridine ring with preinstalled substituents.
Reagents :
- Ethyl acetoacetate, ammonium acetate, chloroacetone, isobutylamine.
Procedure :
1. Ethyl acetoacetate (2.0 eq), chloroacetone (1.0 eq), and ammonium acetate (3.0 eq) are refluxed in ethanol for 24 hours.
2. The resulting dihydropyridine is oxidized to the aromatic pyridine using MnO₂.
3. The ester is hydrolyzed to the acid, followed by amide coupling with isobutylamine.
Challenges :
- Multi-step synthesis reduces overall yield.
- Oxidation steps may require harsh conditions.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 65–75% | 50–60% | 30–40% |
| Reagent Cost | Moderate | Low | High |
| Scalability | High | Moderate | Low |
| Safety | Hazardous | Moderate | Low |
| Regioselectivity | High | Moderate | Low |
Key Findings :
Chemical Reactions Analysis
2-Chloro-N-isobutyl-4-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-isobutyl-4-methylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its biological activity.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isobutyl-4-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Chloro-N-isobutyl-4-methylnicotinamide with 2-Chloro-N-(2,4-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide ( compound) and other hypothetical analogs:
¹ The high H-bond acceptor count in the compound may arise from the trifluoromethyl group’s electronegative fluorine atoms, though F is a weak H-bond acceptor.
Biological Activity
2-Chloro-N-isobutyl-4-methylnicotinamide is a derivative of nicotinamide characterized by its unique chemical structure, which includes a chloro group, an isobutyl group, and a methyl group. This compound has garnered attention for its potential biological activities, particularly its antibacterial and antifungal properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Chloro-N-isobutyl-4-methylnicotinamide is with a molecular weight of approximately 226.70 g/mol. The structural features include:
- A pyridine ring substituted at the 2-position with a chloro group.
- An isobutyl group attached to the nitrogen atom.
- A methyl group located at the 4-position.
These substituents contribute to its distinct chemical reactivity and biological activity.
Research indicates that 2-Chloro-N-isobutyl-4-methylnicotinamide exerts its biological effects by interacting with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:
- Inhibition of bacterial enzymes , leading to antibacterial effects.
- Modulation of enzyme activities involved in metabolic pathways related to nicotinamide metabolism.
Biological Activity Overview
The biological activities of 2-Chloro-N-isobutyl-4-methylnicotinamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits potential against various bacterial strains, possibly through enzyme inhibition. |
| Antifungal | Demonstrates activity against certain fungal pathogens. |
| Metabolic Modulation | May influence metabolic pathways, particularly those involving nicotinamide. |
Case Studies and Research Findings
- Antibacterial Activity : A study conducted on various derivatives of nicotinamide, including 2-Chloro-N-isobutyl-4-methylnicotinamide, revealed significant antibacterial properties against both gram-positive and gram-negative bacteria. The compound's ability to inhibit essential bacterial enzymes was highlighted as a key factor in its effectiveness .
- Antifungal Efficacy : In vitro assays demonstrated that this compound possesses antifungal activity against common fungal strains such as Candida albicans. The mechanism appears to involve disruption of fungal cell wall synthesis .
- Metabolic Pathway Interaction : Ongoing research aims to elucidate how 2-Chloro-N-isobutyl-4-methylnicotinamide interacts with metabolic pathways. Preliminary findings suggest it may alter the activity of enzymes involved in nicotinamide metabolism, potentially leading to new therapeutic strategies .
Comparative Analysis with Similar Compounds
The biological activity of 2-Chloro-N-isobutyl-4-methylnicotinamide can be compared with other nicotinamide derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-N-(2-chlorophenyl)nicotinamide | Contains an additional chlorophenyl substituent | |
| 2-Isopropyl-4-methylnicotinamide | Lacks chlorine; simpler structure |
These comparisons highlight the unique properties and potential advantages of 2-Chloro-N-isobutyl-4-methylnicotinamide over other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
